molecular formula C16H23NO5S B3240244 tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate CAS No. 1429913-33-6

tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate

Cat. No. B3240244
Key on ui cas rn: 1429913-33-6
M. Wt: 341.4 g/mol
InChI Key: DXKHGBZNWWPNBC-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate (290 g, 1.55 mol) in DCM (2900 mL) was added DMAP (227 g, 1.86 mol) followed by 4-methylbenzene-1-sulfonyl chloride (323 g, 1.69 mol) in several batches at 10° C. After 2 hours, the reaction mixture was washed with water (2×1000 mL), dried over sodium sulfate, and concentrated under reduced pressure to afford {1-[(tert-butoxycarbonyl)amino]cyclopropyl}methyl 4-methylbenzenesulfonate. The material was used without further purification.
Quantity
290 g
Type
reactant
Reaction Step One
Name
Quantity
2900 mL
Type
solvent
Reaction Step One
Name
Quantity
227 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:5][CH2:4]1.[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([O:1][CH2:2][C:3]2([NH:6][C:7]([O:8][C:9]([CH3:10])([CH3:12])[CH3:11])=[O:13])[CH2:4][CH2:5]2)(=[O:23])=[O:22])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
OCC1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
2900 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
227 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
323 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CC1)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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